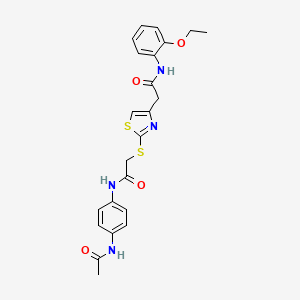

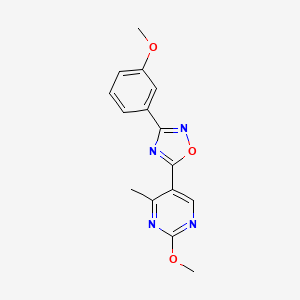

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

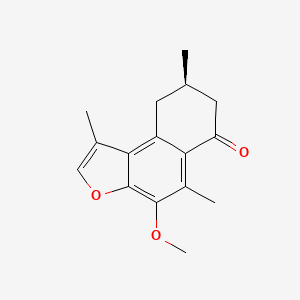

The compound "N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a member of a broader class of bioactive molecules that have been synthesized and evaluated for various biological activities. These molecules typically contain a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, and are known for their potential therapeutic properties.

Synthesis Analysis

The synthesis of related thiazole-containing acetamides has been reported in the literature. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been achieved, which showed high in vitro potency against cancer cell lines, including resistant forms . Similarly, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities . These syntheses typically involve the formation of the thiazole ring followed by acylation and other functional group transformations to achieve the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamides is characterized by the presence of the thiazole ring, which is crucial for the biological activity of these compounds. The thiazole ring can be substituted at various positions to yield derivatives with different properties. The presence of additional functional groups, such as the acetamide moiety, can further influence the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Thiazole-containing acetamides can undergo various chemical reactions, including further functionalization of the thiazole ring or the acetamide group. These reactions can be used to modify the biological activity or the physicochemical properties of the compounds. For example, the amination of pyrrolo[2,1-b]thiazole derivatives yields N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides , demonstrating the versatility of thiazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring and the acetamide group. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Compounds with favorable physical and chemical properties are more likely to have good bioavailability and therapeutic efficacy.

Applications De Recherche Scientifique

Thiophene Derivatives and Carcinogenicity

Research on thiophene analogues of carcinogens, including compounds with structural similarities to the one mentioned, focuses on understanding their potential carcinogenicity. A study evaluated thiophene derivatives of benzidine and 4-aminobiphenyl for carcinogenic potential, highlighting the importance of evaluating the biological activity of structurally new compounds for potential carcinogenicity. This research underlines the relevance of synthetic analogues in assessing carcinogenic risks and the role of in vitro predictions in determining the potential for in vivo tumorigenesis (Ashby et al., 1978).

Acetamide and Formamide Derivatives

A comprehensive review of the biological effects of acetamide, formamide, and their derivatives updates the knowledge on the toxicology of these chemicals. It suggests that the biological responses to these chemicals vary qualitatively and quantitatively, reflecting their biology and usage. This review indicates the importance of understanding the diverse biological consequences of exposure to such compounds, which could provide insights into the research applications of related acetamide derivatives (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Detoxification

The degradation of pharmaceutical compounds like acetaminophen in the environment through advanced oxidation processes (AOPs) is a critical area of research. A review discusses the kinetics, mechanisms, by-products, and biotoxicity of acetaminophen degradation, providing a framework for understanding how similar compounds might be treated or their environmental impact mitigated. The study emphasizes the importance of identifying reactive sites and understanding the mutagenic potential of degradation by-products, which could be relevant for assessing the environmental and health impacts of related acetamide derivatives (Qutob et al., 2022).

Propriétés

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-3-31-20-7-5-4-6-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-10-8-16(9-11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGAUEGZAHUKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

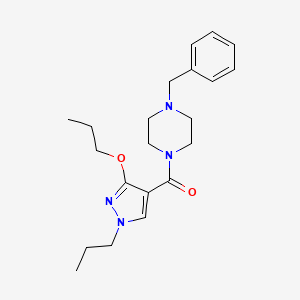

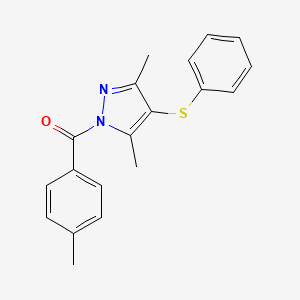

![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)